

Application Note: Quantitative Analysis of 4-Allylphenyl Acetate

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Compound of Interest

Compound Name: 4-Allylphenyl acetate

CAS No.: 61499-22-7

Cat. No.: B1297866

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive protocols for the quantitative determination of **4-Allylphenyl acetate** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It includes detailed methodologies, method validation guidelines according to ICH standards, and the scientific rationale behind procedural choices to ensure accuracy, precision, and robustness in analytical workflows.

Introduction and Scientific Background

4-Allylphenyl acetate (also known as Chavicol acetate), with the molecular formula $C_{11}H_{12}O_2$, is an ester that serves as a key intermediate in organic synthesis and a component in various chemical formulations.^[1] Its accurate quantification is critical for quality control in manufacturing, stability testing, and pharmacokinetic studies. The compound's structure, featuring a phenyl ring, an ester group, and an allyl side-chain, dictates the selection of appropriate analytical techniques.

Given its physicochemical properties, including a boiling point of approximately 239-240 °C and limited water solubility, both gas and liquid chromatography are viable analytical strategies.[1] [2] The choice between these methods depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment vs. quantification in a complex formulation).

This guide presents two validated methods:

- A Gas Chromatography-Mass Spectrometry (GC-MS) method, ideal for purity testing and the analysis of volatile components due to its high selectivity and sensitivity.
- A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a robust and widely accessible technique suitable for routine quantification in quality control environments.

All protocols are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[3][4]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas chromatography is excellently suited for the analysis of volatile and thermally stable compounds like **4-Allylphenyl acetate**. The compound is volatilized in a heated injector, separated from other matrix components on a capillary column, and subsequently detected by a mass spectrometer. The choice of a mass spectrometer as the detector provides unparalleled specificity through the analysis of the compound's unique mass fragmentation pattern, allowing for positive identification and accurate quantification, even in complex matrices. A derivatization step, sometimes used for acetate analysis, is not necessary here due to the compound's inherent volatility.[5]

The following protocol utilizes a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), which separates compounds primarily based on their boiling points and is a workhorse for general-purpose analysis of semi-volatile organics.

Experimental Protocol: GC-MS

2.2.1. Instrumentation and Consumables

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Reagents: **4-Allylphenyl acetate** reference standard (>99% purity), Hexane (HPLC grade), Internal Standard (IS) such as Tetradecane or a suitable non-interfering compound.
- Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

2.2.2. Preparation of Solutions

- Internal Standard (IS) Stock Solution (500 μ g/mL): Accurately weigh 50 mg of Tetradecane and dissolve in 100 mL of hexane.
- Primary Standard Stock Solution (1000 μ g/mL): Accurately weigh 50 mg of **4-Allylphenyl acetate** reference standard and dissolve in 50 mL of hexane.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Standard Stock Solution with hexane. For each standard, add a constant volume of the IS Stock Solution to achieve a final IS concentration of 50 μ g/mL. A typical calibration range would be 1 - 200 μ g/mL.
- Sample Preparation: Dissolve the sample containing **4-Allylphenyl acetate** in hexane to achieve an expected concentration within the calibration range. Add the Internal Standard to the same final concentration (50 μ g/mL) as in the calibration standards.

2.2.3. GC-MS Operating Conditions

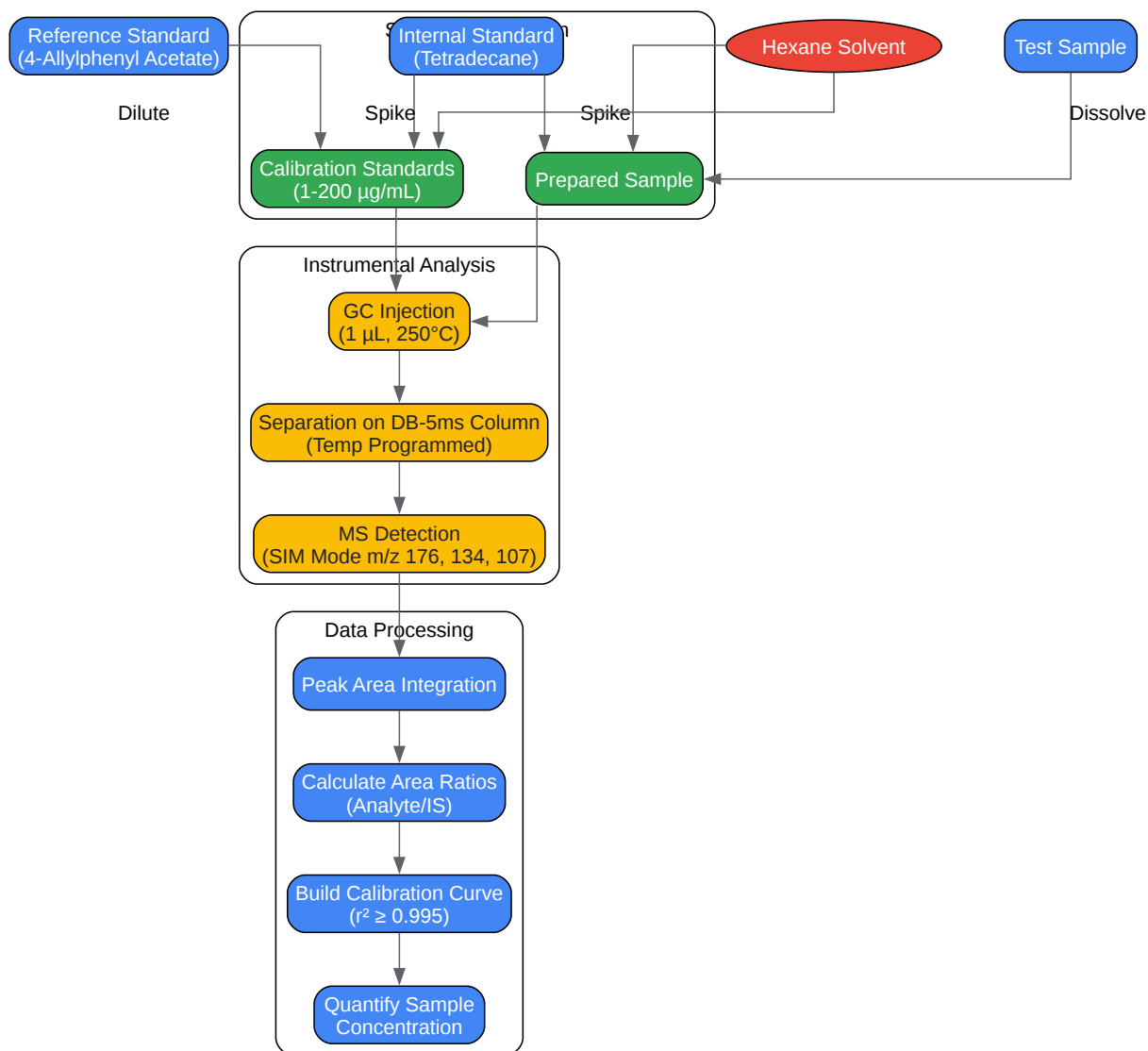
Parameter	Value	Rationale
Inlet	Split (50:1 ratio)	Prevents column overloading and ensures sharp peaks.
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Volume	1 µL	Standard volume for capillary GC.
Carrier Gas	Helium	Inert, provides good efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Optimal flow rate for a 0.25 mm ID column.
Oven Program		
Initial Temperature	80 °C, hold for 2 min	Allows for solvent focusing.
Ramp	15 °C/min to 300 °C	Provides good separation of analytes with varying boiling points.
Final Hold	Hold at 300 °C for 5 min	Ensures elution of any high-boiling point compounds.
MS Parameters		
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Quadrupole Temp.	150 °C	Standard temperature for quadrupole stability.
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching.
Acquisition Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity for quantification.
Quantifier Ion	m/z 176 (M ⁺)	Molecular ion, typically specific.

Qualifier Ions	m/z 134, 107	Major fragment ions for identity confirmation.
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2.2.4. Data Analysis

- Generate a calibration curve by plotting the ratio of the peak area of **4-Allylphenyl acetate** to the peak area of the internal standard against the concentration of the calibration standards.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r^2) should be ≥ 0.995 .
- Quantify **4-Allylphenyl acetate** in the unknown samples by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.

GC-MS Workflow Diagram



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Caption: Workflow for GC-MS quantification of **4-Allylphenyl acetate**.

Method 2: Quantification by HPLC with UV Detection

Principle and Rationale

Reversed-phase HPLC is the most common chromatographic technique used in the pharmaceutical industry. It separates compounds based on their hydrophobicity. **4-Allylphenyl acetate**, being a moderately non-polar molecule, is well-retained on a C18 stationary phase using a mobile phase of water and an organic modifier like acetonitrile or methanol. This method is robust, highly reproducible, and does not require the high temperatures of GC, making it suitable for analyzing samples that may contain non-volatile components. UV detection is appropriate as the phenyl ring in the molecule provides strong chromophores for sensitive detection, typically around 254 nm.

Experimental Protocol: HPLC-UV

3.2.1. Instrumentation and Consumables

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- HPLC Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
- Reagents: **4-Allylphenyl acetate** reference standard (>99% purity), Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).
- Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

3.2.2. Preparation of Solutions

- Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas by sonication or online degasser. The exact ratio should be optimized to achieve a retention time of approximately 4-6 minutes.
- Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
- Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of **4-Allylphenyl acetate** reference standard and dissolve in 50 mL of diluent.

- **Calibration Standards:** Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A typical concentration range would be 5 - 300 µg/mL.
- **Sample Preparation:** Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the established calibration range.

3.2.3. HPLC Operating Conditions

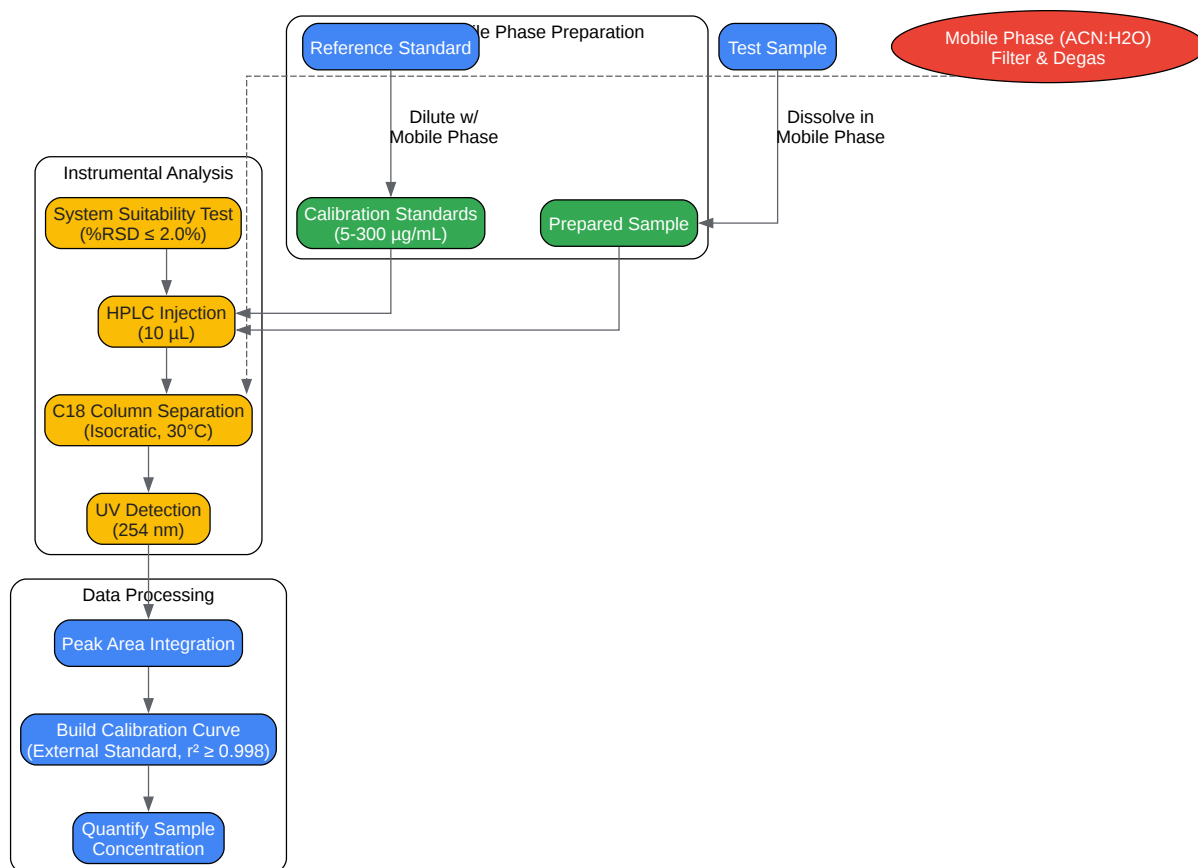
Parameter	Value	Rationale
Mobile Phase	Acetonitrile:Water (60:40 v/v)	Provides adequate retention and separation on a C18 column.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times by controlling viscosity.
Injection Vol.	10 µL	A typical injection volume for analytical HPLC.
Detection	UV at 254 nm	Wavelength where the phenyl group exhibits strong absorbance.
Run Time	10 minutes	Sufficient to elute the analyte and any late-eluting impurities.

3.2.4. Data Analysis

- **System Suitability Test (SST):** Before analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
- **Calibration Curve:** Generate a calibration curve by plotting the peak area of **4-Allylphenyl acetate** against the concentration of the prepared standards.

- Linear Regression: Perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.998 .
- Quantification: Determine the concentration of **4-Allylphenyl acetate** in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram



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Caption: Workflow for HPLC-UV quantification of **4-Allylphenyl acetate**.

Analytical Method Validation Protocol

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[3][4][6] The objective is to demonstrate that the procedure is suitable for the quantitative determination of **4-Allylphenyl acetate** in a given matrix.[7]

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated.[8][9]

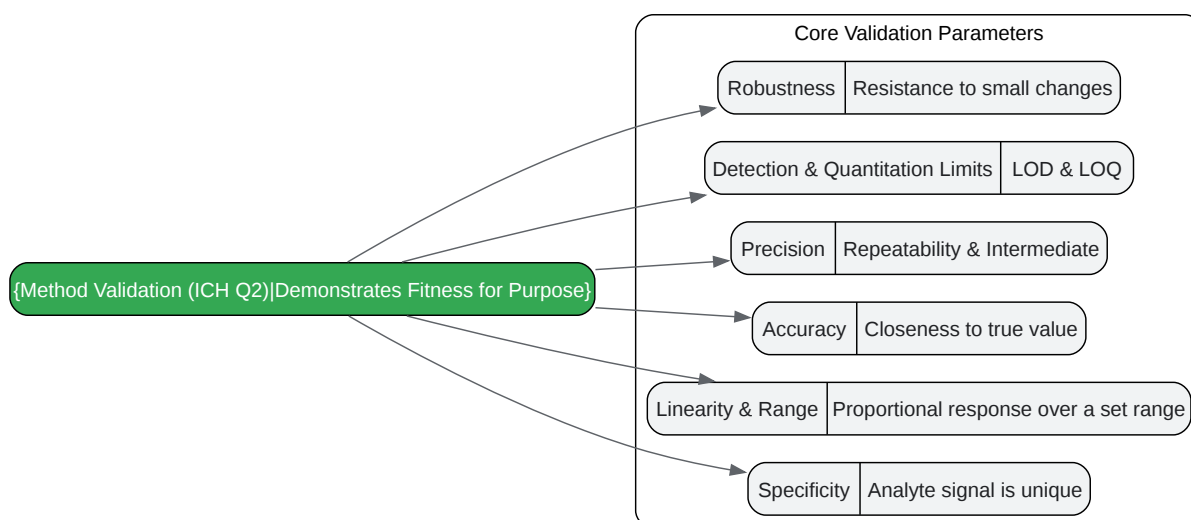
Parameter	Purpose	Typical Acceptance Criteria
Specificity	To demonstrate that the signal is unequivocally from the analyte.	No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis (if using PDA detector) should pass.
Linearity	To show a direct proportional relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.995. Visual inspection of the plot should show a linear relationship.
Range	The concentration interval where the method is precise, accurate, and linear.	Typically 80% to 120% of the target test concentration.
Accuracy	The closeness of test results to the true value.	% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision		
- Repeatability	Precision under the same conditions over a short interval.	%RSD \leq 2.0% for \geq 6 replicate determinations at 100% of the test concentration.
- Intermediate Precision	Precision within the same lab but on different days, with different analysts, or on different equipment.	Overall %RSD (including repeatability data) should be \leq 2.0%.
LOD	Lowest amount of analyte that can be detected.	Signal-to-Noise ratio of 3:1.
LOQ	Lowest amount of analyte that can be quantified with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be \leq 10%.

Robustness

Capacity to remain unaffected by small, deliberate variations in method parameters.

No significant change in results when parameters (e.g., mobile phase composition $\pm 2\%$, flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$) are varied. System suitability criteria must be met.

Validation Workflow Diagram



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Caption: Core parameters for analytical method validation per ICH guidelines.

Conclusion

This application note provides two robust and reliable methods for the quantification of **4-Allylphenyl acetate**. The GC-MS method offers high selectivity and is ideal for purity and impurity profiling. The HPLC-UV method is a highly reproducible and accessible technique perfectly suited for routine quality control applications in regulated environments. The successful implementation and validation of these protocols, following the principles outlined herein, will ensure the generation of high-quality, reliable, and defensible analytical data for researchers and drug development professionals.

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